molecular formula C14H20O3 B12322880 4H-1-Benzopyran-3-carboxaldehyde, 6-(1,1-dimethylethyl)-4-oxo-

4H-1-Benzopyran-3-carboxaldehyde, 6-(1,1-dimethylethyl)-4-oxo-

Cat. No.: B12322880
M. Wt: 236.31 g/mol
InChI Key: VMTRVAJUZDHHFD-UHFFFAOYSA-N
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Description

6-(tert-butyl)-4-oxo-4H-chromene-3-carbaldehyde is an organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the tert-butyl group and the aldehyde functionality in this compound makes it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(tert-butyl)-4-oxo-4H-chromene-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-hydroxycoumarin with tert-butyl acetoacetate in the presence of a base, followed by oxidation to introduce the aldehyde group.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory methods, often using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and specific reaction conditions can enhance the efficiency of the process.

Types of Reactions:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl group can undergo substitution reactions, where it is replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation: 6-(tert-butyl)-4-oxo-4H-chromene-3-carboxylic acid.

    Reduction: 6-(tert-butyl)-4-oxo-4H-chromene-3-methanol.

    Substitution: Depending on the nucleophile used, various substituted chromenes.

Scientific Research Applications

6-(tert-butyl)-4-oxo-4H-chromene-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with therapeutic potential.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(tert-butyl)-4-oxo-4H-chromene-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzymes or modifying proteins. The chromene core may interact with cellular pathways, influencing processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

    2,6-Di-tert-butyl-4-methylphenol (BHT): Known for its antioxidant properties.

    2,2’-methylenebis(6-tert-butyl-4-methylphenol): Used in the study of microbial communities and plant growth.

Properties

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

6-tert-butyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde

InChI

InChI=1S/C14H20O3/c1-14(2,3)10-4-5-12-11(6-10)13(16)9(7-15)8-17-12/h7-8,10-12H,4-6H2,1-3H3

InChI Key

VMTRVAJUZDHHFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2C(C1)C(=O)C(=CO2)C=O

Origin of Product

United States

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